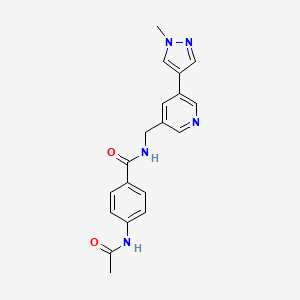

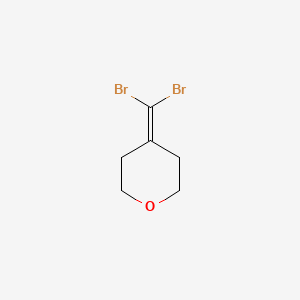

4-(Dibromomethylidene)oxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

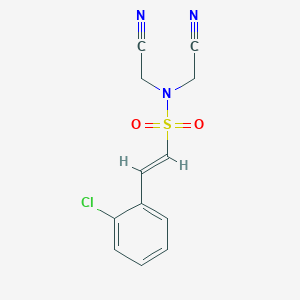

4-(Dibromomethylidene)oxane is a chemical compound with the molecular formula C6H8Br2O. It is not intended for human or veterinary use and is used for research purposes. It is related to the compound tetrahydropyran (THP), which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . THP is a colourless volatile liquid .

Applications De Recherche Scientifique

Advanced Oxidation Processes for Contaminant Degradation

Advanced Oxidation Processes (AOPs) leveraging peroxone activated persulfate oxidants have been shown to effectively degrade recalcitrant contaminants like 1,4-dioxane, a structurally similar compound to 4-(Dibromomethylidene)oxane. These processes generate hydroxyl and sulfate radicals, which are powerful oxidizing agents capable of breaking down complex organic molecules in water (Cashman et al., 2019).

Polymer Research and Optical Storage

In the field of polymer science, compounds structurally related to 4-(Dibromomethylidene)oxane have been utilized to study the cooperative motion of polar side groups in amorphous polymers. These studies have implications for the development of advanced materials with applications in reversible optical storage and other technologies (Meng et al., 1996).

Photocatalytic and H2O2/UV Processes for Water Treatment

Photocatalytic and H2O2/UV processes have been explored for the degradation of water contaminants like 1,4-dioxane. These methods, which could be applicable to compounds like 4-(Dibromomethylidene)oxane, utilize titanium dioxide catalysts and UV light to accelerate the breakdown of toxic compounds in water, offering potential solutions for treating industrial effluents and contaminated groundwater (Coleman et al., 2007).

Electrochemical Studies for Catalytic Activity

Research on copper and copper oxide surfaces during the electrochemical oxygen evolution reaction has provided insights into the role of high-valent oxides as catalytically active species. Although not directly involving 4-(Dibromomethylidene)oxane, such studies highlight the importance of understanding the electrochemical behavior of complex molecules for applications in catalysis and renewable energy (Deng et al., 2016).

Fenton Treatment Optimization

The Fenton process, an advanced oxidation technique, has been optimized for the treatment of compounds like 1,4-dioxane, which shares reactivity traits with 4-(Dibromomethylidene)oxane. This research not only focuses on the removal of the contaminant but also on enhancing the biodegradability of the solution, providing a comprehensive approach to environmental remediation (Merayo et al., 2014).

Sonication and Oxidant Addition for Degradation

The addition of oxidants such as Fe0, Fe2+, and S2O8(2-) in the sonication of water contaminants has been shown to significantly enhance degradation efficiency. This method, applicable to the treatment of compounds similar to 4-(Dibromomethylidene)oxane, leverages the power of ultrasound and oxidizing agents to break down complex organic molecules, offering a promising avenue for water purification (Son et al., 2006).

Propriétés

IUPAC Name |

4-(dibromomethylidene)oxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O/c7-6(8)5-1-3-9-4-2-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELPEJKXODGDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C(Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dibromomethylidene)oxane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine](/img/structure/B2880930.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2880935.png)

![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)

![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate](/img/structure/B2880939.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)

![4-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2880944.png)